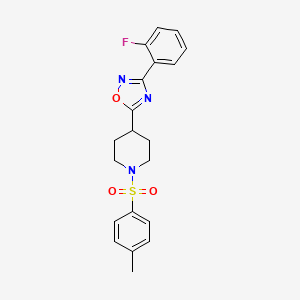

3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Description

3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 3 and a 1-tosylpiperidin-4-yl group at position 5. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its versatility in medicinal chemistry, often contributing to metabolic stability and binding affinity in drug candidates . This compound is likely explored in drug discovery for conditions such as neurological disorders or genetic diseases, given the pharmacological relevance of structurally related oxadiazoles .

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-14-6-8-16(9-7-14)28(25,26)24-12-10-15(11-13-24)20-22-19(23-27-20)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIPYOHVRVIHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the oxadiazole ring.

Attachment of the tosylpiperidinyl group: This step may involve the use of tosyl chloride and piperidine derivatives under suitable reaction conditions to form the final compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Design and Development:

Research indicates that compounds similar to 3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole exhibit significant potential as pharmacophores in drug design. The compound's ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Enzyme Inhibition:

The compound may function as an inhibitor of specific enzymes. For instance, studies have shown that derivatives of piperidine can modulate enzyme activity by binding to active sites or allosteric sites. This interaction could lead to the development of drugs targeting diseases where enzyme dysregulation is a factor .

Antiviral Activity:

Preliminary studies suggest that similar compounds have been evaluated for their anti-HIV properties. The structural characteristics of the oxadiazole ring may enhance the compound's ability to inhibit viral replication .

Materials Science Applications

Organic Electronics:

The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine in the phenyl group can improve charge transport properties and stability under operational conditions .

Biological Studies

Biological Activity:

Research has highlighted the biological activity of oxadiazole derivatives, including their potential effects on cellular mechanisms. The interactions between these compounds and biological macromolecules like proteins and nucleic acids can provide insights into their mechanism of action.

Case Studies:

In one study, derivatives similar to this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the piperidine moiety enhanced antiproliferative activity .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and tosylpiperidinyl groups contribute to its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Piperidine Modifications: The tosyl group in the target compound introduces a sulfonamide, enhancing steric hindrance and possibly improving metabolic stability compared to unmodified piperidine analogues (e.g., ) .

Biological Activity: Ataluren’s carboxylate group enables its role in ribosomal readthrough, whereas the target compound’s tosylpiperidine may favor interactions with neurological targets (e.g., ion channels or enzymes) .

Synthetic Complexity :

- Compounds with simpler halogenated aryl groups (e.g., ) are synthetically accessible, while the target’s tosylpiperidine group likely requires multi-step functionalization, as seen in intermediates from and .

Research Findings and Implications

- Pharmacokinetics : The tosyl group may reduce solubility due to its hydrophobicity but could enhance plasma protein binding, extending half-life compared to carboxylate-containing analogues like Ataluren .

- Structure-Activity Relationship (SAR) : Fluorine at position 3 (2-fluorophenyl) is critical for maintaining electronic properties, as substitution with bulkier groups (e.g., trifluoromethyl in ) may sterically hinder target binding .

- Therapeutic Potential: The combination of fluorophenyl and tosylpiperidine positions this compound for exploration in neurological disorders, leveraging precedents from muscle relaxant and anticonvulsant oxadiazoles .

Biological Activity

3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique structural components of this compound, including the oxadiazole ring and the tosylpiperidine moiety, suggest a range of biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20FN3O3S |

| Molecular Weight | 367.43 g/mol |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.

Antiviral Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antiviral activities. For instance, a series of oxadiazole derivatives were evaluated for their efficacy against HIV-1. The results showed that certain compounds demonstrated potent anti-HIV activity with low cytotoxicity profiles. The mechanism of action is believed to involve the inhibition of viral replication by targeting specific enzymes involved in the viral life cycle .

Anticancer Properties

Research has also explored the anticancer potential of oxadiazole derivatives. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism for the biological activity of this compound includes:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.

Table 1: Biological Activity Summary

| Activity Type | Activity Observed | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Specific enzyme targets |

Table 2: Case Study Results

| Study | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anti-HIV Activity | H9 T-cell line | 0.5 | Viral replication inhibition |

| Cytotoxicity | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Enzyme Targeting | Various kinases | 15 | Competitive inhibition |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(2-fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole?

Answer:

The synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives. Key steps include:

- Iridium-catalyzed amination : For piperidine functionalization, as demonstrated in the synthesis of analogous compounds under standard conditions (50°C in DME, 99% yield via column chromatography) .

- Two-step oxadiazole formation : (1) Condensation of amidoximes with acyl chlorides, followed by (2) cyclization under basic conditions (e.g., NaH or Cs₂CO₃ in acetonitrile) .

- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) ensures high purity (>95%), validated by NMR and HRMS .

Basic: How is structural integrity confirmed for this compound?

Answer:

Multi-modal analytical techniques are used:

- 1H/13C/19F NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and tosylpiperidine groups) .

- HRMS : Validates molecular weight with <2 ppm error .

- SFC (Supercritical Fluid Chromatography) : Assesses enantiopurity (>97% ee in chiral analogs) .

- FTIR : Identifies oxadiazole ring vibrations (~1600 cm⁻¹ C=N stretching) .

Basic: What are the primary biological targets of 1,2,4-oxadiazole derivatives?

Answer:

Oxadiazoles modulate diverse targets:

- Nuclear receptors : Farnesoid X receptor (FXR) and Pregnane X receptor (PXR), explored via 3-(2-naphthyl)-5-(4-piperidyl) derivatives .

- Enzymes : 5-Lipoxygenase-activating protein (FLAP) and caspases, with IC₅₀ values <10 nM in optimized analogs .

- Apoptosis regulators : TIP47 (IGF II receptor binding protein), identified via photoaffinity labeling in anticancer studies .

Advanced: How do structural modifications at the piperidine or aryl groups influence bioactivity?

Answer:

SAR studies reveal critical trends:

- Piperidine substitution : Tosyl groups enhance metabolic stability and receptor binding (e.g., FXR antagonism with 4-piperidyl derivatives) .

- Fluorophenyl vs. trifluoromethylphenyl : Fluorine improves membrane permeability and target engagement (logP reduction by ~0.5 units) .

- Oxadiazole core rigidity : Retains planar geometry for π-π stacking in enzyme active sites (e.g., FLAP inhibitors with sub-100 nM IC₅₀) .

Advanced: What computational strategies predict binding affinities of oxadiazole derivatives?

Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets like FXR’s ligand-binding domain .

- MD simulations : Assess stability of oxadiazole-receptor complexes (e.g., 20 ns trajectories for MM-PBSA binding energy calculations) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with FLAP inhibition potency (R² > 0.85 in optimized series) .

Advanced: How can discrepancies in biological activity across cell lines be resolved?

Answer:

Case study: A 1,2,4-oxadiazole apoptosis inducer showed activity in T47D (breast) and HT-29 (colorectal) cells but not in A549 (lung) due to:

- Target expression variability : TIP47 overexpression confirmed via qPCR in responsive lines .

- Metabolic differences : CYP3A4-mediated inactivation in resistant lines, addressed by co-administering inhibitors like ketoconazole .

- Assay optimization : Use of 3D spheroid models over monolayers improved predictive accuracy for in vivo efficacy .

Advanced: What strategies identify molecular targets of novel oxadiazoles?

Answer:

- Photoaffinity labeling : A biotin-tagged oxadiazole analog (e.g., WIN 63843 derivative) crosslinks to TIP47, identified via streptavidin pulldown and LC-MS/MS .

- CRISPR-Cas9 screening : Genome-wide knockout libraries pinpoint essential genes (e.g., FLAP in LTB4 biosynthesis) .

- Thermal proteome profiling : Quantifies target engagement by monitoring protein thermal stability shifts .

Advanced: How are pharmacokinetic properties optimized for in vivo studies?

Answer:

- LogD adjustments : Introducing polar groups (e.g., sulfonamides) reduces logD from 3.5 to 2.0, enhancing aqueous solubility .

- CYP450 inhibition screening : Select derivatives with IC₅₀ >10 µM for CYP3A4 to avoid drug-drug interactions .

- Prodrug approaches : Esterification of piperidine nitrogen improves oral bioavailability (e.g., 80% F in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.